molecular formula C20H29N3O B5680750 N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide

Katalognummer B5680750
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: CZTOPYHXTHGKAA-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as CPP or CPP-115. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and is involved in several neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has been extensively studied for its potential therapeutic applications in these disorders.

Wirkmechanismus

CPP-115 is a potent and selective inhibitor of the enzyme N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, which is responsible for the degradation of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain. By inhibiting N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, CPP-115 increases the levels of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This effect has been observed in both animal and human studies. CPP-115 has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide-AT, making it a useful tool for studying the role of N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide in the brain. CPP-115 is also relatively stable and easy to synthesize, making it readily available for research purposes. One limitation of CPP-115 is its low solubility in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

CPP-115 has shown promising results in preclinical studies for the treatment of several neurological disorders. Future research should focus on the clinical efficacy and safety of CPP-115 in these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of CPP-115 on cocaine addiction and alcohol use disorder. Finally, the development of more water-soluble derivatives of CPP-115 could improve its utility in certain lab experiments.

Synthesemethoden

The synthesis of CPP-115 involves the reaction of cyclohexylamine with 3-(4-chlorophenyl)-2-propenal in the presence of sodium triacetoxyborohydride to yield N-cyclohexyl-3-(4-chlorophenyl)-2-propen-1-amine. This intermediate is then reacted with piperazinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide to yield N-cyclohexyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders. In preclinical studies, CPP-115 has shown promising results in the treatment of epilepsy, anxiety, and depression. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction and alcohol use disorder.

Eigenschaften

IUPAC Name

N-cyclohexyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,21,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTOPYHXTHGKAA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.